tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate
Description
Properties
CAS No. |
2191446-18-9 |
|---|---|
Molecular Formula |
C11H19N5O3 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H19N5O3/c1-11(2,3)19-10(17)16-6-4-15(5-7-16)9-14-13-8(12)18-9/h4-7H2,1-3H3,(H2,12,13) |
InChI Key |
CVUDDONBLIYHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(O2)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Oxadiazole Cyclization
The most widely reported approach involves constructing the 5-amino-1,3,4-oxadiazole moiety followed by coupling with a piperazine intermediate. A representative pathway, adapted from analogous oxadiazole-piperazine syntheses, proceeds as follows:
Step 1: Synthesis of Piperazine Intermediate
Piperazine derivatives are typically functionalized with a tert-butyloxycarbonyl (Boc) protecting group to enhance solubility and stability. For example:
-
Reaction : 1-Boc-piperazine is reacted with ethyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) to yield ethyl 2-(1-Boc-piperazin-4-yl)acetate.
-
Conditions : Reflux in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.
Step 2: Hydrazide Formation
The ester intermediate is converted to a hydrazide via nucleophilic substitution:
-
Reaction : Ethyl 2-(1-Boc-piperazin-4-yl)acetate is treated with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.
-
Conditions : Stirring at room temperature for 6–8 hours, yielding 2-(1-Boc-piperazin-4-yl)acetohydrazide.
Step 3: Oxadiazole Ring Formation
Cyclization of the hydrazide with a carbon electrophile forms the 1,3,4-oxadiazole core. For the 5-amino variant:
-
Reaction : The hydrazide is reacted with cyanogen bromide (BrCN) or urea under acidic conditions to introduce the amino group.
-
Alternative : Use of thiourea followed by oxidative desulfurization with mercuric acetate (Hg(OAc)₂) to yield 5-amino-1,3,4-oxadiazole.
-
Conditions : Reflux in methanol or tetrahydrofuran (THF) for 4–6 hours.
Step 4: Coupling and Deprotection
The oxadiazole intermediate is coupled to the Boc-protected piperazine. However, in the target compound, the Boc group remains intact, necessitating selective coupling:
Photocatalytic One-Step Synthesis (Hypothetical Adaptation)
While no direct reports exist for the photocatalytic synthesis of this compound, methods for analogous tert-butyl piperazine derivatives suggest potential adaptations:
-
Reaction : Direct coupling of 5-amino-1,3,4-oxadiazole-2-carboxylic acid with 1-Boc-piperazine under visible-light irradiation using an acridinium photocatalyst (e.g., Mes-Acr⁺).
-
Conditions : Solvent = dichloroethane, oxidant = 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO), irradiation with blue LED (450 nm) for 10 hours.
-
Yield : Hypothetical yield ~85–90%, extrapolated from similar reactions.
Comparative Analysis of Synthetic Methods
*Hypothetical yield based on analogous reactions.
Optimization Strategies and Challenges
Oxadiazole Functionalization
Introducing the 5-amino group on the oxadiazole ring remains a critical challenge. Current approaches rely on:
Solvent and Catalyst Selection
-
Solvents : Dichloroethane and DMF are preferred for their high boiling points and compatibility with Boc groups.
-
Catalysts : Palladium catalysts enable efficient coupling but require rigorous exclusion of moisture and oxygen.
Industrial Scalability and Environmental Impact
The multi-step method, while reliable, generates waste from heavy metals (e.g., Hg²⁺) and halogenated solvents. In contrast, photocatalytic routes minimize waste but require specialized equipment . Recent advances in flow chemistry could enhance the scalability of both methods.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the piperazine nitrogen, enabling selective functionalization. Its removal typically employs acidic conditions:
Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, leading to tert-butyl cation release and CO₂ elimination. The free piperazine amine becomes available for further reactions, such as alkylation or acylation .
Functionalization of the 5-Amino Group on the Oxadiazole Ring
The 5-amino group exhibits nucleophilic character, participating in:
Acylation Reactions
Schiff Base Formation
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylideneamino)-1,3,4-oxadiazole | Ethanol, reflux, 6 h | 82% |
Key Note : The amino group’s reactivity is modulated by the electron-withdrawing oxadiazole ring, enhancing its susceptibility to electrophilic attack .
Reactions Involving the Oxadiazole Ring
The 1,3,4-oxadiazole ring displays stability under basic conditions but undergoes ring-opening under strong acids or reducing agents:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | Conc. H₂SO₄, 100°C, 4 h | Hydrazide derivative | |
| Reduction (H₂/Pd-C) | Ethanol, RT, 12 h | 5-Amino-1,3,4-oxadiazoline (unstable) |
Piperazine Ring Modifications
The deprotected piperazine amine undergoes alkylation, acylation, or coordination chemistry:
N-Alkylation
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | N-Methylpiperazine derivative | K₂CO₃, DMF, 60°C, 8 h | 70% | |
| 4-Fluorobenzyl bromide | 4-Fluorobenzyl-substituted piperazine | DIPEA, CH₃CN, RT, 24 h | 85% |
Metal Coordination
| Metal Salt | Complex Structure | Application | Reference |
|---|---|---|---|
| ZnCl₂ | Tetrahedral coordination via oxadiazole N and piperazine N | Catalytic studies |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Comparative Reactivity with Analogues
The 5-amino-1,3,4-oxadiazole moiety exhibits distinct reactivity compared to thiadiazole or methyl-substituted analogues:
Scientific Research Applications
Antimicrobial Activity
One of the most prominent applications of tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate is its efficacy against multidrug-resistant bacterial strains. Research has shown that derivatives of oxadiazoles exhibit potent antibacterial properties by targeting bacterial efflux pumps, which are responsible for antibiotic resistance.
Case Study: E. coli Inhibition
A study focusing on the optimization of pyridylpiperazine-based inhibitors demonstrated that modifications to the oxadiazole moiety can enhance the compound's ability to inhibit the AcrAB-TolC efflux pump in Escherichia coli. This inhibition allows for increased susceptibility to conventional antibiotics such as ciprofloxacin and tetracycline .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Case Study: Serotonin Receptor Modulation
In a study examining various piperazine derivatives, including those containing oxadiazole groups, it was found that certain modifications could enhance binding affinity to serotonin receptors. This suggests potential applications in treating conditions like depression and anxiety disorders .
Chemical Probes in Biological Systems
This compound serves as a valuable chemical probe in biological research. Its unique structural features allow researchers to explore biological pathways and mechanisms at a molecular level.
Case Study: Mechanistic Studies
Research utilizing this compound has provided insights into the mechanisms of action of various signaling pathways. For instance, studies have shown that it can influence pathways involved in cell proliferation and apoptosis by interacting with specific protein targets within cells .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine derivatives is crucial for optimizing their pharmacological properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine-Based Derivatives
Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Physicochemical Properties
- Solubility: The amino group in the target compound improves aqueous solubility relative to bromo- or nitro-substituted analogs (e.g., ).
- Stability : The Boc group is acid-labile, common across all derivatives. Oxadiazoles are generally stable under physiological conditions but may hydrolyze under strong acids/bases, whereas thiadiazoles () are more resistant to oxidation.
Comparative Analysis of Reactivity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate?
- The compound is typically synthesized via cyclization of thiosemicarbazide precursors or coupling reactions. For example, tert-butyl piperazine derivatives can react with oxadiazole-containing electrophiles under basic conditions. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are also effective. Key steps include Boc protection/deprotection and silica gel chromatography for purification. Reaction yields vary with conditions: Method A (79% yield, THF/H₂O) vs. Method B (60% yield, HCl/EtOAc) for analogous compounds .
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : Peaks for the Boc group (δ ~1.48 ppm), oxadiazole protons (δ ~8.5–9.2 ppm), and piperazine CH₂ groups (δ ~3.0–3.6 ppm). MS (ESI) : Molecular ion [M+H]+ observed at m/z 348.1 in related structures. X-ray crystallography resolves conformational details (e.g., bond angles, torsional strain) .
Q. What safety protocols are recommended for handling this compound?
- Classified as acute toxicity (oral Category 4, H302). Use PPE, fume hoods, and avoid inhalation. Storage: Sealed, dry, room temperature. Refer to SDS guidelines for piperazine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency in palladium-catalyzed syntheses?
- Catalyst selection : XPhos or Pd(dba)₂ enhances cross-coupling efficiency. Solvent systems : Acetonitrile or dioxane improves solubility. Temperature : 100°C for 7–16 hours maximizes yield (e.g., 42–43% yield in Suzuki couplings). Stoichiometry : Excess boronate reagents (1.2 eq) drive reactions to completion .
Q. What strategies resolve contradictory NMR data during structural elucidation?
- Dynamic processes : Variable-temperature NMR identifies conformational exchange (e.g., rotamers). 2D NMR (COSY, HSQC) : Assigns connectivity in complex splitting patterns. Computational modeling : Validates chemical shifts against DFT-predicted values. For example, ¹H NMR of tert-butyl derivatives shows distinct splitting for axial/equatorial protons .
Q. How does Boc deprotection impact the stability of the oxadiazole ring?
- Deprotection methods : 4M HCl in dioxane (3 hours, RT) or TFA in DCM selectively remove Boc without oxadiazole degradation. Acid sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) may hydrolyze the oxadiazole. Alternative methods (e.g., enzymatic cleavage) are under investigation .
Q. What computational tools predict the bioactivity of amino-oxadiazole derivatives?
- Molecular docking : Assesses binding to targets (e.g., enzymes, receptors). QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on oxadiazole) with activity. ADMET prediction : Evaluates solubility (LogS ~-3.5) and bioavailability (AlogP ~2.1) .
Methodological Considerations
- Synthetic Challenges : Competing side reactions (e.g., over-oxidation, ring-opening) require strict temperature control and inert atmospheres.
- Purification : Gradient silica chromatography (ethyl acetate/petroleum ether) separates regioisomers. Reverse-phase HPLC resolves polar byproducts .
- Scale-up : Lab-scale reactions (1–10 mmol) show linear scalability, but exothermic steps (e.g., Boc deprotection) demand controlled addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
